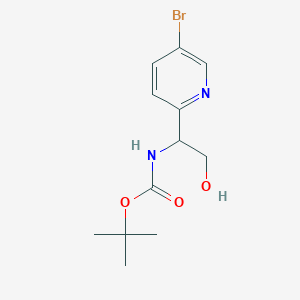
tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and ®-2-hydroxyethylamine.
Formation of Intermediate: The first step involves the reaction of 5-bromopyridine with ®-2-hydroxyethylamine under controlled conditions to form an intermediate compound.
Carbamoylation: The intermediate is then subjected to carbamoylation using tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvent systems like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Biological Probes: Used as a probe to study biological processes at the molecular level.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Studied for its potential use in agrochemicals.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-tert-Butyl (1-(5-chloropyridin-2-yl)-2-hydroxyethyl)carbamate
- ®-tert-Butyl (1-(5-fluoropyridin-2-yl)-2-hydroxyethyl)carbamate
- ®-tert-Butyl (1-(5-iodopyridin-2-yl)-2-hydroxyethyl)carbamate
Uniqueness
®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is unique due to the presence of the bromine atom in the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H17BrN2O3 |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-10(7-16)9-5-4-8(13)6-14-9/h4-6,10,16H,7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
HMFGXAHOXMEWQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)C1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)








